8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with various functional groups such as an aminophenyl group, a benzyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the imidazo[2,1-f]purine core .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This optimization could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms could help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes involving purine derivatives.
Mechanism of Action
The mechanism by which 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved might include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit varied biological activities, including antiproliferative and anti-inflammatory effects.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminophenyl group, benzyl group, and dimethyl groups on the imidazo[2,1-f]purine core is not commonly found in other compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
6-(2-aminophenyl)-2-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-12-26-18-19(24-21(26)28(14)17-11-7-6-10-16(17)23)25(2)22(30)27(20(18)29)13-15-8-4-3-5-9-15/h3-12H,13,23H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHRKRWXJMVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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